ストライカー試薬

概要

説明

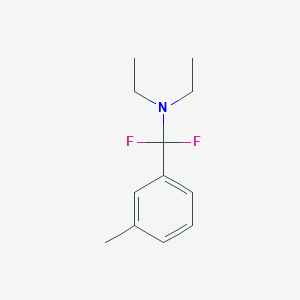

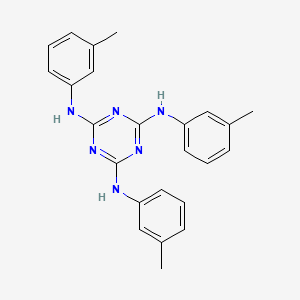

Stryker’s reagent, also known as the Osborn complex, is a hexameric copper hydride ligated with triphenylphosphine. It is a brick red, air-sensitive solid that is mildly hydridic. This compound is primarily used in homogeneous catalysis of conjugate reduction reactions of enones, enoates, and related substrates .

科学的研究の応用

Stryker’s reagent has a wide range of applications in scientific research:

作用機序

Target of Action

Stryker’s reagent, also known as the Osborn complex, is a hexameric copper hydride ligated with triphenylphosphine . The primary targets of Stryker’s reagent are various carbonyl derivatives including unsaturated aldehydes, ketones, and esters .

Mode of Action

Stryker’s reagent interacts with its targets through a process known as conjugate reduction . This reagent is mildly hydridic, meaning it can donate hydrogen atoms to other molecules . In the presence of Stryker’s reagent, the carbonyl derivatives undergo regioselective conjugate reductions .

Biochemical Pathways

The action of Stryker’s reagent affects the biochemical pathways of carbonyl derivatives. By reducing these compounds, Stryker’s reagent alters their chemical structure and, consequently, their biochemical behavior . The downstream effects of these changes depend on the specific nature of the carbonyl derivative being reduced.

Pharmacokinetics

It’s known that stryker’s reagent is used in a catalytic amount where it is regenerated in the reaction in situ using a stoichiometric hydride source, often being molecular hydrogen or silanes .

Result of Action

The result of Stryker’s reagent’s action at the molecular level is the reduction of carbonyl derivatives into their corresponding reduced forms . At the cellular level, the effects would depend on the specific role and function of the carbonyl derivative being reduced.

Action Environment

The action, efficacy, and stability of Stryker’s reagent can be influenced by environmental factors. For instance, it is known to be air-sensitive and should be stored under an inert atmosphere (e.g., argon, nitrogen) for indefinite shelf life . Moreover, the solvents used with Stryker’s reagent should be rigorously degassed .

生化学分析

Biochemical Properties

Stryker’s reagent plays a significant role in biochemical reactions, particularly in the conjugate reduction reactions of various carbonyl derivatives including unsaturated aldehydes, ketones, and esters . The nature of these interactions is highly chemoselective , and isolated alkenes, halogens, and typical oxygenated functionalities are not affected .

Molecular Mechanism

The molecular mechanism of Stryker’s reagent involves its interaction with various carbonyl derivatives. It exerts its effects at the molecular level through binding interactions with these biomolecules, leading to their reduction

Temporal Effects in Laboratory Settings

Stryker’s reagent is known for its thermal stability . It can provide a proton source for 1,4-reduction reactions . In laboratory settings, it is used in a catalytic amount where it is regenerated in the reaction in situ using a stoichiometric hydride source, often being molecular hydrogen or silanes .

準備方法

Synthetic Routes and Reaction Conditions: Stryker’s reagent is prepared by adding sodium trimethoxyborohydride to a solution of tetrakis(triphenylphosphine)copper(I) chloride in dimethylformamide. This reaction results in the precipitation of Stryker’s reagent as a dimethylformamide complex . The compound is an octahedral cluster of copper centers bonded by copper-copper and copper-hydride interactions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the preparation of Stryker’s reagent typically involves the use of sodium trimethoxyborohydride and tetrakis(triphenylphosphine)copper(I) chloride in a controlled environment to ensure the stability and purity of the compound .

化学反応の分析

Types of Reactions: Stryker’s reagent primarily undergoes reduction reactions. It is used in the regioselective conjugate reductions of various carbonyl derivatives, including unsaturated aldehydes, ketones, and esters .

Common Reagents and Conditions: The reagent is often used in conjunction with molecular hydrogen or silanes as stoichiometric hydride sources. The reactions are typically carried out under an inert atmosphere, such as argon or nitrogen, to prevent degradation of the reagent .

Major Products: The major products formed from these reactions are the reduced forms of the carbonyl derivatives, such as saturated aldehydes, ketones, and esters .

類似化合物との比較

Copper(I) hydride: Another copper-based hydride used in reduction reactions.

Diisobutylaluminum hydride: A reducing agent used for similar purposes but with different selectivity and reactivity.

Lithium aluminum hydride: A more reactive reducing agent used for a broader range of reductions.

Uniqueness: Stryker’s reagent is unique due to its mild hydridic nature and high regioselectivity in conjugate reductions. Unlike other reducing agents, it can perform reductions under relatively mild conditions without affecting other functional groups in the substrate .

特性

CAS番号 |

33636-93-0 |

|---|---|

分子式 |

C108H102Cu6P6 |

分子量 |

1967.1 g/mol |

IUPAC名 |

copper;molecular hydrogen;triphenylphosphane |

InChI |

InChI=1S/6C18H15P.6Cu.6H2/c6*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;;;;;;;;;;/h6*1-15H;;;;;;;6*1H |

InChIキー |

WQZQHZQBCUTTEQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu].[Cu].[Cu].[Cu].[Cu].[Cu] |

正規SMILES |

[HH].[HH].[HH].[HH].[HH].[HH].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu].[Cu].[Cu].[Cu].[Cu].[Cu] |

Key on ui other cas no. |

33636-93-0 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Stryker's reagent and what is its significance in organic synthesis?

A1: Stryker's reagent, formally known as hexa-μ-hydrohexakis(triphenylphosphine)hexacopper(I), is a copper(I) hydride complex widely recognized for its chemoselective reducing properties in organic synthesis. [] This reagent has proven particularly valuable for the conjugate reduction of α,β-unsaturated carbonyl compounds, a transformation fundamental to the construction of complex molecules. []

Q2: What is the molecular formula and weight of Stryker's reagent?

A2: The molecular formula of Stryker's reagent is C108H96Cu6P6, and its molecular weight is 1961.16 g/mol. []

Q3: How does the solvent affect reactions using Stryker's reagent?

A3: The solvent significantly influences the reaction rate with Stryker's reagent. Reactions generally proceed faster in tetrahydrofuran (THF) compared to toluene. []

Q4: Can you provide spectroscopic data that confirms the presence of hydride ligands in Stryker's reagent?

A4: Yes, both infrared (IR) and inelastic neutron scattering (INS) spectroscopy provide valuable insights into the hydride ligands in Stryker's reagent. [] These techniques allow for the identification and assignment of vibrational modes associated with the hydrides, offering confirmation of their presence and bonding arrangements within the complex. [] Additionally, hard X-ray spectroscopy techniques like HERFD-XANES and VtC-XES can be employed to detect and characterize hydride ligands in copper complexes, including Stryker's reagent. [] While XANES provides information about the coordination geometries, VtC-XES offers a distinct signal around 8975 eV that serves as a diagnostic tool for identifying hydride ligands. []

Q5: What are the typical reaction conditions for using Stryker's reagent?

A5: Stryker's reagent is typically employed in anhydrous and oxygen-free conditions due to its air and moisture sensitivity. [] Reactions are often conducted at low temperatures, ranging from -78 °C to room temperature, depending on the specific transformation and desired selectivity. []

Q6: What are the common applications of Stryker's reagent in organic synthesis?

A6: Stryker's reagent exhibits remarkable versatility in organic synthesis, enabling a variety of transformations, including:

- Chemoselective Conjugate Reduction: It efficiently reduces α,β-unsaturated carbonyl compounds to the corresponding saturated carbonyl compounds without affecting other reducible functional groups. [, , , ]

- Tandem Conjugate Reduction-Aldol Cyclization: The copper enolates generated upon conjugate reduction can participate in intramolecular aldol reactions, allowing for the efficient construction of five- and six-membered carbocycles. []

- Reductive Henry Reactions: Conjugate reductions of nitroalkenes by Stryker's reagent can be followed by intramolecular aldol reactions, resulting in the formation of β-nitroalcohols. []

- Hydrostannation of Activated Alkynes: In the presence of tributylstannane, Stryker's reagent catalyzes the hydrostannation of activated alkynes with high regioselectivity, yielding α-stannated vinylstannanes. []

- Reductive Aldol Cyclizations: Stryker's reagent effectively mediates the reductive aldol cyclization of alkynones and alkynoates, providing access to cyclic β-hydroxyenones. [, ]

Q7: What is the mechanism of conjugate reduction using Stryker's reagent?

A7: While the exact mechanism is still debated, it is widely accepted that conjugate reduction with Stryker's reagent proceeds through a sequence of steps: 1. Coordination: The electron-deficient alkene of the substrate coordinates to the copper center of the reagent. 2. Hydride Transfer: A hydride ligand from the copper cluster transfers to the β-carbon of the coordinated alkene. 3. Protonation: The resulting copper enolate intermediate is protonated by a proton source, often the solvent or an added reagent, to afford the saturated carbonyl product.

Q8: How does the structure of Stryker's reagent influence its reactivity?

A8: The hexameric structure of Stryker's reagent, [(Ph3P)CuH]6, plays a crucial role in its reactivity. [] The presence of multiple copper centers and hydride ligands enables cooperative effects that facilitate hydride transfer to the substrate. [] Additionally, the triphenylphosphine ligands provide steric bulk and electronic stabilization, influencing both the stability and selectivity of the reagent. [, ]

Q9: Have there been any attempts to develop alternatives to Stryker's reagent?

A9: Yes, researchers have explored alternative copper hydride reagents to overcome certain limitations of Stryker's reagent, such as its sensitivity to air and moisture. Some notable examples include:

- (BDP)CuH: This ligand-modified version, based on a bidentate, achiral bis-phosphine ligand, exhibits enhanced reactivity and can reduce substrates unreactive towards Stryker's reagent. []

- Carbene-Copper(II) Acetate Complex: This air-stable complex has shown promise as a precatalyst for the 1,2- and 1,4-reduction of carbonyl compounds under hydrosilylation conditions. []

- 2 (Cu8-H): This stable copper hydride cluster, consolidated with hemilabile diphenylphosphino-2-pyridine (dppy) ligands, exhibits comparable activity and selectivity to Stryker’s reagent in both stoichiometric and catalytic reactions. []

Q10: Are there any computational studies that provide insights into the reactivity of Stryker's reagent?

A10: Yes, computational studies employing density functional theory (DFT) calculations have been instrumental in understanding the structure, bonding, and reactivity of Stryker's reagent and related copper hydride complexes. [, , ] These studies provide valuable information about reaction pathways, transition states, and the influence of ligands on reactivity, complementing experimental observations. [, , ]

Q11: What are the limitations of using Stryker's reagent?

A11: Despite its wide use, Stryker's reagent has some limitations:

- Air and Moisture Sensitivity: It requires handling under inert atmosphere, which can be cumbersome. []

- Limited Functional Group Tolerance: It may react with other reducible functional groups present in the substrate, limiting its chemoselectivity in certain cases. []

- Difficulty in Preparation and Storage: Its synthesis involves multiple steps and requires careful handling. []

Q12: What are the safety precautions associated with handling Stryker's reagent?

A12: Stryker's reagent should be handled with care as it is air and moisture sensitive. [] It is recommended to handle it under an inert atmosphere using standard Schlenk techniques. Appropriate personal protective equipment, such as gloves and eye protection, should be worn when working with this reagent.

Q13: How is the purity of Stryker's reagent typically assessed?

A14: The purity of Stryker's reagent can be determined through hydrogen evolution assays. [] Additionally, 1H NMR spectroscopy in deuterated benzene (C6D6) can be used to assess the presence of ligated and free triphenylphosphine (Ph3P). [] A pure sample of Stryker's reagent typically exhibits characteristic 1H NMR signals corresponding to the triphenylphosphine ligands. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589788.png)

![1H-Cyclopenta[l]phenanthrene](/img/structure/B1589805.png)